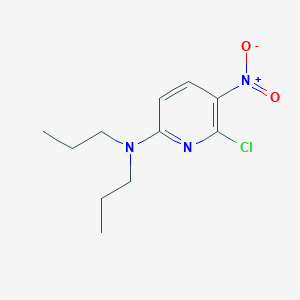

![molecular formula C22H25F3N2O2S B2633334 5-{[4-(Tert-butyl)phenyl]sulfonyl}-8-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline CAS No. 861207-32-1](/img/structure/B2633334.png)

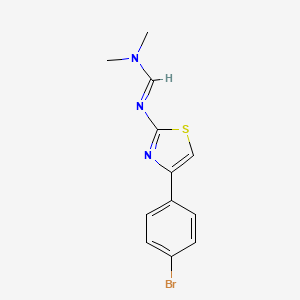

5-{[4-(Tert-butyl)phenyl]sulfonyl}-8-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “5-{[4-(Tert-butyl)phenyl]sulfonyl}-8-(trifluoromethyl)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxaline” is a chemical compound with the molecular formula C22H25F3N2O2S and a molecular weight of 438.51. It is available for purchase from various chemical suppliers .

Physical And Chemical Properties Analysis

This compound has a predicted density of 1.35±0.1 g/cm3 and a predicted boiling point of 528.3±60.0 °C . Other physical and chemical properties such as melting point, solubility, and stability are not mentioned in the search results.Aplicaciones Científicas De Investigación

Green Synthesis of Pyrrolo[1,2-a]quinoxalines

A study detailed the green synthesis of new pyrrolo[1,2-a]quinoxalines, showcasing their antiproliferative agents in GPER-expressing breast cancer cells. The synthesis utilized the Pictet–Spengler reaction, employing surfactant p-dodecylbenzene sulphonic acid (p-DBSA) as a catalyst, demonstrating efficiency in mild solvents with high yields. The presence of isopropyl groups in these compounds showed promising antiproliferative effects, suggesting their potential as anticancer agents against GPER-expressing cells (Carullo et al., 2021).

Asymmetric Hydrogenation

Another research explored the use of tert-butylmethylphosphino groups in rigid P-chiral phosphine ligands for rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes. This study provided insights into the synthesis of chiral pharmaceutical ingredients and uncovered new aspects of the reaction pathways and the enantioselection mechanism (Imamoto et al., 2012).

Metal-Free Hydrogenation

A notable advancement was the metal-free hydrogenation of pyrrolo[1,2-a]quinoxalines, achieved by using a combination of B(C6F5)3 and tris(4-methoxyphenyl)phosphine, yielding high cis selectivities for 4-aryl-substituted derivatives. This method presents a green alternative for the synthesis of hexahydropyrrolo[1,2-a]quinoxalines (Liu et al., 2018).

Novel Quinoxaline Derivatives

Research on novel quinoxaline derivatives synthesized from 3-(trifluoromethyl)quinoxalin-2(1H)-one highlighted the potential for creating a range of compounds including amino, bromo, chloro, and other derivatives. This study contributes to the diverse applications of quinoxaline derivatives in various fields of chemistry and biology (Didenko et al., 2015).

Antibacterial Activity of Quinoxaline Sulfonamides

A study demonstrated the synthesis of quinoxaline sulfonamides with significant antibacterial activity. This process involved the chlorosulfonation of 2-(4-methoxyphenyl) quinoxaline, followed by the reaction with different aromatic amines. The synthesized compounds showed excellent antibacterial properties against Staphylococcus spp. and Escherichia coli (Alavi et al., 2017).

Propiedades

IUPAC Name |

5-(4-tert-butylphenyl)sulfonyl-8-(trifluoromethyl)-2,3,3a,4-tetrahydro-1H-pyrrolo[1,2-a]quinoxaline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25F3N2O2S/c1-21(2,3)15-6-9-18(10-7-15)30(28,29)27-14-17-5-4-12-26(17)20-13-16(22(23,24)25)8-11-19(20)27/h6-11,13,17H,4-5,12,14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBHRNDADJIXESO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CC3CCCN3C4=C2C=CC(=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25F3N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

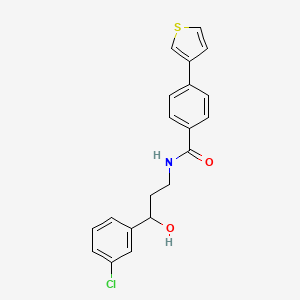

![N-(2,3-dimethylphenyl)-2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2633253.png)

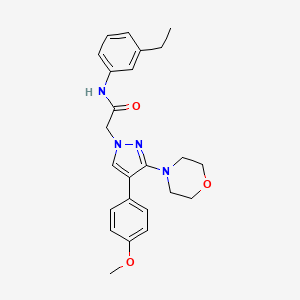

![N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2633256.png)

![methyl 6-methyl-2-oxo-3-{[3-(trifluoromethyl)benzoyl]amino}-2H-pyran-5-carboxylate](/img/structure/B2633258.png)

![2-{[4-(3-fluorobenzoyl)piperazin-1-yl]carbonyl}-1H-indole](/img/no-structure.png)

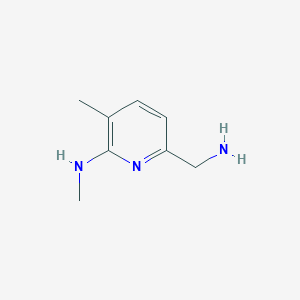

![N-[2-Methoxy-2-(3-methoxyphenyl)ethyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2633260.png)

![Tert-butyl 3-[but-2-ynoyl(propyl)amino]pyrrolidine-1-carboxylate](/img/structure/B2633261.png)

![(E)-8-fluoro-2-(3-(furan-2-yl)acryloyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2633263.png)

![7-chloro-3-((3,4-dimethylphenyl)sulfonyl)-N-(3-methoxybenzyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2633274.png)